molecular formula C20H19NO4S2 B15044246 (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15044246
M. Wt: 401.5 g/mol
InChI Key: KYPXQUPGNMKBPB-PDGQHHTCSA-N
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Description

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, ethoxy groups, and a sulfanylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 4-ethoxyphenylthiourea in the presence of a base, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfanylidene group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as amines or thiols can replace the ethoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, modulating their function and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(3-methoxy-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-oxothiazolidin-4-one

Uniqueness

What sets (5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one apart from similar compounds is its specific combination of functional groups and the presence of the sulfanylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19NO4S2

Molecular Weight

401.5 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19NO4S2/c1-3-24-15-8-6-14(7-9-15)21-19(23)18(27-20(21)26)12-13-5-10-16(22)17(11-13)25-4-2/h5-12,22H,3-4H2,1-2H3/b18-12-

InChI Key

KYPXQUPGNMKBPB-PDGQHHTCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)OCC)/SC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OCC)SC2=S

Origin of Product

United States

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